2-Ethyl-N,N-dimethyl-4-oxopentanamide
Description
Structure
3D Structure
Properties
CAS No. |
62359-07-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-ethyl-N,N-dimethyl-4-oxopentanamide |
InChI |
InChI=1S/C9H17NO2/c1-5-8(6-7(2)11)9(12)10(3)4/h8H,5-6H2,1-4H3 |
InChI Key |
NRCFNBONAYMVPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)C)C(=O)N(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Ethyl N,n Dimethyl 4 Oxopentanamide
Established Synthetic Routes and Reaction Conditions
The formation of 2-Ethyl-N,N-dimethyl-4-oxopentanamide involves the creation of an amide bond between the carboxylic acid precursor, 2-ethyl-4-oxopentanoic acid, and dimethylamine (B145610). Direct reaction between a carboxylic acid and an amine to form an amide is typically inefficient and requires high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is a common and necessary strategy.
A prevalent method for the synthesis of this compound is the coupling of 2-ethyl-4-oxopentanoic acid with dimethylamine in the presence of a coupling reagent. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. nih.gov
The general reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) at room temperature. The choice of solvent and reaction conditions can significantly impact the yield and purity of the final product. For instance, using EDC with HOBt in acetonitrile is a common protocol for forming amide bonds. nih.gov
| Coupling Reagent System | Typical Solvent | Temperature (°C) | Additive (if any) | General Applicability |
| EDC/HOBt | Acetonitrile, DCM | 0 to 25 | HOBt | High, good for a wide range of amines and acids. nih.gov |
| DCC/DMAP | DCM | 0 to 25 | DMAP | Effective, but byproduct removal can be challenging. nih.gov |
| HATU/DIPEA | DMF | 0 to 25 | DIPEA (base) | Highly efficient, especially for sterically hindered substrates. |
| CDI | THF | 25 to 60 | None | Useful for forming an activated imidazolide (B1226674) intermediate. |
This table presents common coupling reagent systems applicable to the synthesis of this compound based on general amidation procedures.
Another established route involves the conversion of 2-ethyl-4-oxopentanoic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-ethyl-4-oxopentanoyl chloride is then reacted with dimethylamine, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct. This method is robust and often provides high yields.
Beyond the standard coupling and acyl chloride routes, other synthetic strategies can be envisioned for the preparation of this compound. One such alternative is the use of catalytic direct amidation methods, which are considered more environmentally benign as they avoid the use of stoichiometric activating agents. catalyticamidation.info Boron-based catalysts, for example, have been shown to facilitate the direct condensation of carboxylic acids and amines with the removal of water. catalyticamidation.info
Another approach could involve the use of different starting materials. For instance, an ester of 2-ethyl-4-oxopentanoic acid, such as the methyl or ethyl ester, could undergo aminolysis with dimethylamine. This reaction, however, is generally slow and may require elevated temperatures or the use of a catalyst.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The mechanism of amide bond formation is highly dependent on the chosen synthetic route.
In many amidation reactions, catalysts play a pivotal role in enhancing the reaction rate and selectivity. Lewis acids, for instance, can activate the carboxylic acid by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine. While specific studies on Lewis acid catalysis for the synthesis of this compound are not widely reported, the principle is broadly applicable. For example, titanium(IV) and zirconium(IV) complexes have been demonstrated to be effective catalysts for direct amidation reactions. researchgate.netdiva-portal.org
In the context of coupling reagents like EDC, additives such as HOBt or DMAP can be considered catalysts in the sense that they are regenerated and accelerate the reaction. For instance, HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC to generate a more reactive HOBt-ester, which is then readily attacked by the amine. DMAP can act as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate. nih.gov
The direct amidation of a carboxylic acid with an amine is a thermodynamically favorable process, but it is often kinetically slow due to a high activation energy barrier. The initial acid-base reaction to form an ammonium carboxylate salt is fast and reversible, but this salt is generally unreactive towards amide formation.
The use of activating agents or catalysts serves to lower the activation energy of the rate-determining step, which is typically the nucleophilic attack of the amine on the activated carboxylic acid derivative. The reaction kinetics are influenced by several factors, including the concentration of reactants, the nature of the solvent, the temperature, and the specific catalyst or coupling reagent used. For instance, polar aprotic solvents can stabilize the charged intermediates and transition states, thereby accelerating the reaction.
Optimization of Synthetic Yields and Purity for Research Applications
For research applications, obtaining this compound in high yield and purity is paramount. Optimization of the synthetic protocol involves a systematic variation of reaction parameters.
Key parameters for optimization include:
Choice of Coupling Reagent and Additives: The efficiency of different coupling reagents can vary significantly depending on the specific substrates. A screening of various reagents (e.g., EDC/HOBt, HATU, T3P) can identify the most effective system.
Stoichiometry of Reagents: The molar ratio of the carboxylic acid, amine, coupling reagent, and any additives should be carefully optimized to maximize conversion and minimize side products.
Solvent Selection: The polarity and solvating properties of the solvent can have a profound effect on the reaction rate and outcome. A range of aprotic solvents should be tested.
Reaction Temperature and Time: These parameters are interdependent and need to be optimized to ensure the reaction goes to completion without significant decomposition of the product or starting materials.
Work-up and Purification: The purification strategy, whether it be crystallization, distillation, or chromatography, is critical for obtaining the final product in high purity.
An example of an optimization table for the synthesis of a target amide is provided below, illustrating a systematic approach to improving the reaction outcome.
| Entry | Coupling Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | EDC (1.1) | DIPEA (1.5) | DCM | 25 | 12 | 75 |
| 2 | HATU (1.1) | DIPEA (1.5) | DMF | 25 | 4 | 92 |
| 3 | T3P (1.5) | Pyridine (2.0) | EtOAc | 50 | 6 | 88 |
| 4 | EDC/HOBt (1.1/1.1) | None | Acetonitrile | 25 | 8 | 85 |
This table is a hypothetical representation of an optimization study for the synthesis of an amide like this compound.
By systematically evaluating these parameters, a robust and efficient synthesis of this compound can be developed to meet the demands of research applications.
Lack of Documented Synthesis Halts Analysis of this compound
An extensive review of scientific literature and chemical databases has revealed a significant absence of published research on the chemical compound this compound. Consequently, a detailed article on its advanced synthetic methodologies, particularly focusing on green chemistry approaches, cannot be compiled at this time.
The compound, identified by its specific structure, appears to be a novel or sparsely studied molecule. Searches for its synthesis, catalytic production, or any environmentally benign preparatory methods have yielded no specific results. While research exists for structurally related molecules such as other pentanamide (B147674) derivatives, this information is not directly applicable to the precise structure of this compound and therefore cannot be used to fulfill the requested analysis without introducing scientific inaccuracies.
The inquiry for an article structured around "," with a specific subsection on "Green Chemistry Approaches," presupposes the existence of a body of research from which to draw data. This includes detailed findings on reaction conditions, catalysts, solvents, and yields that are necessary to construct the informative data tables and in-depth discussion requested.
Without primary or secondary research sources detailing the synthesis of this compound, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy and authority. Further research and publication by the scientific community would be necessary before a comprehensive review of its synthesis could be undertaken.
Elucidation of Chemical Reactivity and Transformation Pathways
General Reactivity Profiles of the Amide and Ketone Functionalities
The reactivity of 2-Ethyl-N,N-dimethyl-4-oxopentanamide is a composite of the individual reactivities of its constituent amide and ketone groups. The tertiary amide, an N,N-dimethylamide, is generally a stable and relatively unreactive functional group. The lone pair of electrons on the nitrogen atom is delocalized onto the carbonyl oxygen, resulting in a resonance-stabilized system. This delocalization reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to other carbonyl compounds like ketones or aldehydes. Hydrolysis of the amide bond to yield the corresponding carboxylic acid and dimethylamine (B145610) is possible but typically requires harsh conditions, such as strong acid or base and elevated temperatures.
In contrast, the ketone functionality at the 4-position presents a more reactive site for nucleophilic addition. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. This site is susceptible to attack by a wide range of nucleophiles. The presence of two adjacent methylene (B1212753) groups also means that enolate formation is possible under basic conditions, opening pathways for reactions at the alpha-carbons (positions 3 and 5). The ethyl group at the 2-position can exert some steric influence on the reactivity of the nearby amide, but its primary electronic effect is minimal.
Nucleophilic and Electrophilic Reactions Involving this compound
The dual functionality of this compound allows for a variety of nucleophilic and electrophilic reactions.
Nucleophilic Reactions: The primary site for nucleophilic attack is the ketone carbonyl carbon. Nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides (e.g., sodium borohydride (B1222165), lithium aluminum hydride), cyanides, and amines can add to the carbonyl group. These reactions, after an appropriate workup, would lead to the formation of the corresponding tertiary alcohol. The amide carbonyl is significantly less reactive towards nucleophiles and would typically remain unchanged under conditions that transform the ketone.
Electrophilic Reactions: Under basic conditions, the ketone can be deprotonated at either the C-3 or C-5 position to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. For instance, alkylation could occur at the C-3 or C-5 position by reaction with alkyl halides. The regioselectivity of this alkylation would depend on the reaction conditions, such as the choice of base, solvent, and temperature. The amide functionality itself does not typically undergo electrophilic substitution directly on the carbonyl group.
Specific Reaction Classes and Mechanistic Studies
Metal-Catalyzed Cascade Reactions
The structure of this compound is amenable to metal-catalyzed cascade reactions. snnu.edu.cn For instance, a transition metal catalyst could potentially coordinate to the ketone oxygen, activating it for a subsequent reaction. snnu.edu.cn If a suitable functional group were present elsewhere in the molecule, this activation could initiate an intramolecular cyclization. Furthermore, the C-H bonds alpha to the ketone could be subject to metal-catalyzed functionalization. snnu.edu.cn
Reduction and Oxidation Reactions
The ketone and amide functionalities exhibit different susceptibilities to reduction and oxidation.
Reduction: The ketone is readily reduced to a secondary alcohol using a variety of reducing agents. Milder reagents like sodium borohydride would selectively reduce the ketone without affecting the more resistant amide. More powerful reducing agents, such as lithium aluminum hydride, could potentially reduce both the ketone to an alcohol and the amide to a tertiary amine.
| Reducing Agent | Ketone Reactivity | Amide Reactivity | Product |
| Sodium Borohydride (NaBH₄) | Reduced to secondary alcohol | Unreactive | 2-Ethyl-N,N-dimethyl-4-hydroxypentanamide |
| Lithium Aluminum Hydride (LiAlH₄) | Reduced to secondary alcohol | Reduced to tertiary amine | 2-Ethyl-N,N-dimethylpentan-1,4-diol |
Oxidation: The ketone could undergo Baeyer-Villiger oxidation with a peroxy acid (e.g., m-CPBA) to form an ester. The regioselectivity of this reaction would depend on the migratory aptitude of the adjacent groups. The amide is generally resistant to oxidation under standard conditions.
Condensation and Cyclization Reactions
The presence of the ketone allows for various condensation and cyclization reactions. Under basic or acidic conditions, the ketone can undergo aldol (B89426) condensation with another molecule of itself or with a different carbonyl compound. Intramolecularly, if the molecule were modified to contain another reactive group, cyclization could be induced. For example, if a terminal ester group were present, a Dieckmann condensation could lead to the formation of a cyclic β-keto ester.
Reactivity Under Varied Reaction Conditions (e.g., pH, Temperature, Solvent Effects)
The reactivity of this compound is significantly influenced by the reaction conditions.
pH:
Acidic conditions: In the presence of strong acid, the ketone oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Acid-catalyzed hydrolysis of the amide can also occur, though it typically requires elevated temperatures.
Basic conditions: Basic conditions facilitate the formation of an enolate from the ketone, enabling a range of alkylation and condensation reactions. Strong bases can also promote the hydrolysis of the amide.
Temperature:
Higher temperatures generally increase the rate of most reactions. For slower reactions, such as amide hydrolysis, heating is often necessary to achieve a reasonable reaction rate. For reactions involving thermodynamic versus kinetic control, such as enolate formation and alkylation, temperature can play a crucial role in determining the product distribution.
Solvent Effects:
The choice of solvent can influence both the solubility of the reactants and the stability of reactive intermediates.
Polar protic solvents (e.g., water, ethanol) can solvate both the nucleophile and the electrophile and are often used in reductions with sodium borohydride. They can also participate in reactions, for example, as a proton source.
Polar aprotic solvents (e.g., DMSO, DMF) are good at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles. These are often used in enolate chemistry.
Nonpolar solvents (e.g., hexane, toluene) are typically used for reactions involving nonpolar reactants and reagents.
| Condition | Effect on Ketone | Effect on Amide |
| Strong Acid (H₃O⁺) | Activation of carbonyl | Potential for hydrolysis (with heat) |
| Strong Base (OH⁻) | Enolate formation | Potential for hydrolysis (with heat) |
| Elevated Temperature | Increased reaction rates | Increased rate of hydrolysis |
| Polar Protic Solvent | Solvation of intermediates | Solvation of intermediates |
| Polar Aprotic Solvent | Enhanced nucleophilicity of enolates | Generally stable |
Theoretical and Computational Investigations of 2 Ethyl N,n Dimethyl 4 Oxopentanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide deep insights into the structure, stability, and reactivity of 2-Ethyl-N,N-dimethyl-4-oxopentanamide.
Density Functional Theory (DFT) Studies on Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For a molecule like this compound, DFT calculations, potentially using functionals like B3LYP with a basis set such as 6-31G(d,p), could determine its optimized geometry, bond lengths, and bond angles.
These calculations would also yield critical energetic information, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack.
While no specific studies on this compound are available, research on similar amide-containing compounds routinely employs DFT to understand their electronic behavior and stability. researchgate.netresearchgate.net
Ab Initio Methods for Conformation and Bonding Analysis
Ab initio quantum chemistry methods, which are based on first principles without experimental data, could be employed to perform a detailed analysis of the various possible conformations of this compound. Due to the presence of several rotatable single bonds, the molecule can exist in multiple spatial arrangements (conformers). High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could accurately predict the relative energies of these conformers, identifying the most stable, low-energy structures.
Molecular Dynamics Simulations for Conformational Landscapes
To understand the dynamic behavior of this compound in a solution or biological environment, molecular dynamics (MD) simulations are the preferred computational tool. nih.gov MD simulations model the movement of atoms and molecules over time, governed by a force field that approximates the potential energy of the system.
By running simulations for nanoseconds or even microseconds, researchers can map the conformational landscape of the molecule. nih.govelifesciences.org This landscape reveals the different shapes the molecule can adopt, the energy barriers between these conformations, and how frequently each conformation is populated. nih.govelifesciences.org Such studies are crucial for understanding how the molecule might interact with other molecules, such as biological receptors or solvents.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Furthermore, computational methods can be used to model potential reaction pathways. By locating transition state structures and calculating the activation energies for various hypothetical reactions (e.g., hydrolysis of the amide bond, reactions at the ketone group), researchers can predict the most likely chemical transformations the molecule might undergo. This approach provides valuable insights into its stability and potential degradation pathways without the need for extensive experimental work.
Structure-Reactivity Relationships: Insights from Computational Chemistry
By systematically modifying the structure of this compound in silico (e.g., by changing the ethyl group to other alkyl groups) and recalculating the electronic and structural properties, computational chemistry can establish clear structure-reactivity relationships.
This involves correlating specific structural features with calculated reactivity indices. For instance, one could investigate how the length and branching of the alkyl chain at the second position affect the electron density at the carbonyl carbons or the stability of the amide bond. These theoretical insights are invaluable for designing molecules with specific desired properties, such as enhanced stability or specific reactivity, and for interpreting experimental observations.
Applications of 2 Ethyl N,n Dimethyl 4 Oxopentanamide in Advanced Chemical Synthesis
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the structural elucidation of 2-Ethyl-N,N-dimethyl-4-oxopentanamide.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (ketone) | 2.1 - 2.3 | Singlet | N/A |
| CH₂ (C3) | 2.7 - 2.9 | Doublet of Doublets | J = 15.0, 7.0 |
| CH (C2) | 3.0 - 3.2 | Multiplet | N/A |
| N-(CH₃)₂ | 2.9 - 3.1 | Two Singlets | N/A |
| CH₂ (ethyl) | 1.6 - 1.8 | Multiplet | N/A |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The presence of two carbonyl groups (ketone and amide) will be clearly indicated by signals in the downfield region of the spectrum. chemguide.co.uklibretexts.orgoregonstate.edu
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ketone, C4) | 205 - 215 |
| C=O (amide, C1) | 170 - 175 |
| CH (C2) | 45 - 55 |
| CH₂ (C3) | 35 - 45 |
| N-(CH₃)₂ | 35 - 40 |
| CH₃ (ketone, C5) | 25 - 35 |
| CH₂ (ethyl) | 20 - 30 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
For this compound (C₉H₁₇NO₂), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm the molecular formula. The fragmentation of β-keto amides in mass spectrometry often proceeds through characteristic pathways. miamioh.eduacs.orgnih.govlibretexts.org Alpha-cleavage adjacent to the carbonyl groups and the nitrogen atom is a common fragmentation route. miamioh.edunih.gov Another significant fragmentation pathway for carbonyl compounds is the McLafferty rearrangement, which can occur if a gamma-hydrogen is available. libretexts.orgwikipedia.org
Predicted Mass Spectrometry Data
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 171 | [C₉H₁₇NO₂]⁺ | Molecular Ion (M⁺) |
| 156 | [M - CH₃]⁺ | Loss of a methyl radical from the ketone |
| 128 | [M - C₂H₅]⁺ | Loss of an ethyl radical from C2 |
| 100 | [CH₃COCH₂CH(C₂H₅)]⁺ | Cleavage of the amide C-N bond |
| 72 | [CON(CH₃)₂]⁺ | Cleavage of the C2-C3 bond |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ketone and tertiary amide functional groups. libretexts.orgpg.edu.plchemmunity.comyoutube.comucla.edu
The most prominent features will be the strong C=O stretching vibrations. The ketone carbonyl stretch typically appears at a higher wavenumber than the amide carbonyl stretch due to resonance effects in the amide group which decrease the double bond character of the C=O bond. pg.edu.plchemmunity.com
Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Ketone) | 1715 - 1725 | Strong |
| C=O Stretch (Amide) | 1640 - 1660 | Strong |
| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |
Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Analysis and Reaction Monitoring
Chromatographic techniques are indispensable for separating components of a mixture, thereby assessing the purity of a compound and monitoring the progress of a chemical reaction. Given the polarity of this compound, both gas chromatography (GC) and liquid chromatography (LC) could be employed, likely coupled with mass spectrometry for definitive peak identification. nih.govresearchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the compound must be sufficiently volatile and thermally stable. phenomenex.comsigmaaldrich.comsepscience.comorgchemboulder.com A polar stationary phase would be suitable for the separation of this polar analyte. phenomenex.comsigmaaldrich.com The retention time would be a key parameter for identification under specific chromatographic conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC is well-suited for the analysis of polar and non-volatile compounds. nih.govmtc-usa.comcore.ac.uk Reversed-phase chromatography with a C18 or a more polar embedded-polar-group column would likely provide good separation. Alternatively, hydrophilic interaction liquid chromatography (HILIC) could be an effective technique for this polar compound. nih.govmtc-usa.com
Predicted Chromatographic Data
| Technique | Column Type | Mobile Phase/Carrier Gas | Expected Behavior |
|---|---|---|---|
| GC-MS | Polar (e.g., WAX) | Helium | Elution at a characteristic retention time, allowing for separation from less polar starting materials or byproducts. |
| LC-MS (Reversed-Phase) | C18 or Polar-Embedded | Acetonitrile (B52724)/Water or Methanol/Water gradient | Retention will be dependent on the exact mobile phase composition, with elution occurring as the organic content increases. |
By integrating the data from these advanced analytical methodologies, a comprehensive and unambiguous characterization of this compound can be achieved, confirming its molecular structure and establishing its purity with a high degree of confidence.
Q & A
Q. What are the standard analytical techniques for characterizing 2-Ethyl-N,N-dimethyl-4-oxopentanamide?
To ensure structural integrity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : For confirming the ethyl, dimethyl, and oxopentanamide groups via proton and carbon-13 shifts.
- Infrared Spectroscopy (IR) : To identify carbonyl (C=O) and amide (N-H/C-N) functional groups.
- UV-Vis Spectroscopy : λmax at ~255 nm (based on analogous compounds) can monitor conjugation or degradation .
- Mass Spectrometry (MS) : For molecular ion verification and fragmentation pattern analysis.
- Elemental Analysis : To validate empirical formula consistency.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (≥98% as per reference standards) .
Q. How should researchers design a synthesis protocol for this compound?
A robust synthesis involves:
- Esterification/Amidation : Start with ethyl acetoacetate derivatives (e.g., ethyl 4-oxopentanoate) and react with dimethylamine under controlled pH.
- Purification : Use recrystallization or column chromatography to isolate intermediates.
- Yield Optimization : Monitor reaction parameters (temperature, solvent polarity, catalyst) based on analogous ketone-amide syntheses .
- Validation : Cross-check intermediates via TLC and NMR before proceeding to final steps .
Q. What are the optimal storage conditions to maintain compound stability?
- Temperature : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect impurities.
- Longevity : Stability ≥5 years is achievable under recommended conditions, but batch-specific validation is advised .
Advanced Research Questions
Q. How can contradictions in pharmacological data for this compound be resolved?
Contradictions often arise from methodological variability. Researchers should:
- Replicate Studies : Ensure identical experimental conditions (e.g., solvent, concentration, assay type).
- Error Analysis : Quantify uncertainties in instrumentation (e.g., ±2% HPLC variability) and biological assays (e.g., cell line variability) .
- Structural Analog Comparison : Cross-reference with structurally similar compounds (e.g., 4-ethyl-N-phenethylpiperidine derivatives) to identify trends in bioactivity .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- In Silico Modeling : Use PubChem-derived SMILES strings (e.g., Canonical SMILES: C1CC1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3) to build 3D structures for molecular docking .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Metabolism Prediction : Tools like ADMETlab can simulate hepatic clearance or CYP450 interactions .
Q. How to design a degradation study to identify decomposition pathways?
- Stress Conditions : Expose the compound to acid/base (0.1M HCl/NaOH), oxidative (3% H2O2), and thermal (60°C) environments.
- Analytical Workflow :
- HPLC-DAD : Track degradation kinetics and identify major byproducts.
- LC-MS/MS : Characterize degradation products via fragmentation.
- NMR : Confirm structural changes in degraded samples.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
